1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride
Description
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a heterocyclic compound with the molecular formula C₈H₁₀N₃Cl (free base: C₈H₉N₃). It features a pyrrolopyridine core substituted with a methanamine (-CH₂NH₂) group at position 5, forming a hydrochloride salt to enhance solubility and stability. Key properties include:
- CAS Number: 267876-25-5 (free base)
- Molecular Weight: 183.64 g/mol (hydrochloride)
- Boiling Point: 348.9±27.0 °C (free base)
- Density: 1.3±0.1 g/cm³ (free base)
- Synonyms: 5-Aminomethyl-7-azaindole, 7-Azaindole-5-methanamine .
The compound is used in pharmaceutical research, particularly as a precursor for kinase inhibitors, though its exact therapeutic applications remain under investigation .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHBSWJOZDDAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267876-36-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267876-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Suzuki Coupling-Based Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The preparation of 1H-pyrrolo[2,3-b]pyridine derivatives, which form the core structure of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, often starts with Suzuki coupling reactions. This method is well-documented and involves the following steps:
- Starting Materials: 5-bromo-7-azaindole (a synonym for 1H-pyrrolo[2,3-b]pyridine) and an aryl or heteroaryl boronic acid.
- Catalyst and Conditions: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, potassium carbonate as the base, and a dioxane/water solvent system heated at 80°C to reflux for 1 to 16 hours under nitrogen atmosphere.
- Workup: After reaction completion, acidification with HCl, extraction with ethyl acetate, drying over sodium sulfate, and concentration.
- Purification: Ion exchange resin treatment to isolate the product, followed by washing with ammonia in methanol to release the desired compound.
This procedure affords 5-aryl or 5-heteroaryl substituted 1H-pyrrolo[2,3-b]pyridine intermediates, which can be further functionalized.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Suzuki coupling | 5-bromo-7-azaindole, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80°C | Formation of 5-aryl substituted pyrrolo[2,3-b]pyridine |
| Acidification and extraction | 6N HCl, ethyl acetate | Workup and isolation of product |
| Ion exchange resin treatment | DOWEX 50WX2-400 resin, ammonia/methanol | Purification and isolation of free base |
Bromination and Tosylation for Functional Group Introduction
Following the Suzuki coupling, selective bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is performed to introduce a reactive handle for further substitution:
- Bromination: Using bromine in chloroform or N-bromosuccinimide (NBS) in solvents like dichloromethane or THF at 0°C to room temperature for 10 minutes to 16 hours.
- Tosylation: Treatment with p-toluenesulfonyl chloride and aqueous sodium hydroxide in dichloromethane at 0°C to room temperature for 1 to 12 hours to introduce a tosyl group at the 3-position.
These steps facilitate further transformations towards the methanamine hydrochloride derivative.
Cyclocondensation Reactions for Pyrrolo[2,3-b]pyridine Core Construction
An alternative synthetic approach involves cyclocondensation reactions starting from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives:
- Reagents: Active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile.
- Conditions: Reflux in acetic acid with catalytic hydrochloric acid for about 4 hours.
- Outcome: Formation of substituted 1H-pyrrolo[2,3-b]pyridines with various functional groups, which can be precursors for further modifications.
This method is advantageous for constructing the pyrrolo[2,3-b]pyridine scaffold with diverse substitutions, providing a route to derivatives including the methanamine hydrochloride.
| Starting Material | Active Methylene Compound | Solvent & Catalyst | Reaction Time | Product Type |
|---|---|---|---|---|
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetylacetone, ethyl cyanoacetate, malononitrile | Acetic acid, catalytic HCl | 4 hours reflux | Substituted 1H-pyrrolo[2,3-b]pyridines |
Preparation of this compound
While specific detailed synthetic protocols for the exact methanamine hydrochloride salt are less frequently published, the general preparation involves:
- Starting from 1H-pyrrolo[2,3-b]pyridin-5-ylmethanol: This intermediate can be converted to the corresponding methanamine via amination reactions.
- Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
- Formulation: For biological studies, stock solutions are prepared in DMSO and further diluted with solvents like corn oil or PEG300 for in vivo applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Notes |
|---|---|---|---|---|
| Suzuki Coupling | 5-bromo-7-azaindole, boronic acids | Pd-catalyzed cross-coupling | 80°C, dioxane/water, base | Forms 5-substituted pyrrolo[2,3-b]pyridines |
| Bromination & Tosylation | 5-substituted pyrrolo[2,3-b]pyridines | Bromination (Br2 or NBS), tosylation | 0°C to RT, organic solvents | Introduces reactive groups for further substitution |
| Cyclocondensation | 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, active methylene compounds | Acid-catalyzed cyclization | Reflux in acetic acid/HCl | Builds pyrrolo[2,3-b]pyridine core with substitutions |
| Amination & Salt Formation | Pyrrolo[2,3-b]pyridin-5-ylmethanol | Amination, HCl treatment | Standard amination conditions | Produces methanamine hydrochloride salt |
Research Findings and Considerations
- The Suzuki coupling method is highly versatile and allows for the introduction of various aryl or heteroaryl groups, which can modulate biological activity.
- Bromination and tosylation steps are crucial for enabling further functionalization, such as amination to introduce the methanamine group.
- Cyclocondensation offers a cost-effective route using readily available starting materials, suitable for generating libraries of derivatives.
- The hydrochloride salt form improves compound handling and bioavailability for pharmacological testing.
- Purification techniques such as ion exchange resin treatment and silica gel chromatography are essential for obtaining high-purity products.
- Careful control of reaction conditions (temperature, solvent, atmosphere) is necessary to optimize yields and selectivity.
This comprehensive overview integrates synthetic strategies from patent literature, peer-reviewed chemical synthesis studies, and practical formulation data, providing a robust foundation for the preparation of this compound. The methods described reflect the current state of art and offer routes adaptable for scale-up and medicinal chemistry applications.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmaceutical Development
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride serves as a scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The compound's structural similarity to other biologically active molecules allows researchers to hypothesize its therapeutic potential based on known interactions and mechanisms of action.
Cancer Therapy
Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFRs, with some variants exhibiting IC50 values in the nanomolar range. These compounds have demonstrated efficacy in inhibiting the proliferation and invasion of breast cancer cells in vitro, suggesting that they could lead to new cancer therapies targeting FGFR signaling pathways .
The biological activities of this compound include:
- Inhibition of SGK-1 Kinase : This compound has been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Targeting SGK-1 may offer novel therapeutic strategies for conditions associated with electrolyte balance and cell proliferation .
- Neuroprotective Effects : Given its structural characteristics, there is ongoing research into its neuroprotective properties, which may be relevant in treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods that allow for the modification of its structure to enhance biological activity. The ability to create derivatives with altered pharmacological profiles is crucial for optimizing their therapeutic potential.
Several studies have documented the applications of this compound:
- Study on FGFR Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit FGFR signaling pathways. One notable derivative exhibited significant inhibitory activity against multiple FGFRs and showed promising results in preclinical models .
- SGK-1 Inhibition Research : Investigations into the compound's ability to inhibit SGK-1 have indicated its potential utility in managing cardiovascular diseases by regulating sodium transport mechanisms .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of signal transduction pathways in cancer cells or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
Positional Isomers: Pyrrolo[2,3-c]pyridine Derivatives
The [2,3-c] substitution shifts the nitrogen positions, altering electronic properties and hydrogen-bonding capacity. For example:
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) and 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) exhibit higher synthetic yields than the target compound, suggesting easier preparation .
- Functional groups like carboxylic acids increase polarity, enhancing solubility in aqueous media compared to the methanamine group .
Substituent Variations: Methyl vs. Methanamine
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3) shares the same molecular formula (C₈H₉N₃) but substitutes the methanamine with a methyl group at position 1. Key differences:
- Molecular Weight : 147.18 g/mol (vs. 147.18 g/mol for the free base of the target compound).
- Safety Profile: The methyl derivative lacks comprehensive toxicity data but requires strict handling due to unknown health hazards .
Functional Group Differences: Pyrazolyl Derivatives
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives (patented in 2016) replace the methanamine group with a pyrazolyl moiety at position 3. These derivatives act as protein kinase inhibitors , highlighting the scaffold’s versatility in drug discovery. The pyrazolyl group enhances binding affinity to kinase active sites, whereas the methanamine in the target compound may optimize solubility or metabolic stability .
Salt Forms: Hydrochloride vs. Free Base
The hydrochloride form of the target compound improves aqueous solubility (critical for bioavailability) compared to its free base. Neutral analogs like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid lack ionizable groups at physiological pH, limiting their utility in formulations requiring high solubility .
Data Table: Structural and Functional Comparison
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a heterocyclic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 1432754-52-4) features a unique fused ring structure composed of a pyrrole and a pyridine moiety. The molecular formula is with a molecular weight of approximately 183.64 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various biological assays and applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes:
- TNIK Inhibition : In-house screening identified that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit high inhibition against TNIK (TRAF2 and NCK interacting kinase). Some compounds demonstrated IC50 values lower than 1 nM, indicating potent inhibitory effects on IL-2 secretion, which is crucial for T-cell activation and proliferation .
Anticancer Potential
Research indicates that compounds with similar structures may possess anticancer properties. For instance, studies on related pyrrolo[2,3-b]pyridine derivatives have shown promising results against several cancer cell lines:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | HeLa |
| Compound B | CDK9 | 1.8 | HCT116 |
| Compound C | B-Raf | Not specified | A375 |
These findings suggest that this compound could be explored further for its anticancer applications .
Study on TNIK Inhibitors
A significant study demonstrated that a series of compounds based on the pyrrolo[2,3-b]pyridine scaffold were synthesized and screened for TNIK inhibition. This research provided insights into the structure-activity relationships (SAR) and highlighted the potential for developing novel therapeutics targeting TNIK pathways involved in various diseases .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic synthesis methods. Structural analysis via techniques such as X-ray crystallography has been employed to understand the conformational dynamics of similar compounds, which can inform future drug design efforts .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride?
- Methodological Answer : The compound is synthesized via chloromethylation of the pyrrolo[2,3-b]pyridine core. A common approach involves reacting 1H-pyrrolo[2,3-b]pyridine with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions to prevent hydrolysis . Continuous flow synthesis has also been explored for improved reaction control and scalability . Post-synthesis, the product is purified using column chromatography, and purity is confirmed via HPLC and NMR.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and substitution patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₈H₁₀Cl₂N₂, MW 203.07 g/mol) .
- X-ray Crystallography : Resolves stereochemical details if crystalline derivatives are available .
Q. What biological activities have been reported for this compound?
- Methodological Answer : The compound exhibits inhibitory activity against kinases (e.g., phosphodiesterases, protein kinases) due to its heterocyclic core and chloromethyl group, which enhance target binding . In vitro assays using kinase inhibition panels (e.g., Eurofins KinaseProfiler™) are recommended to screen activity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Methodological Answer :
- Comparative SAR Table :
| Substituent | Reactivity/Binding Impact | Biological Activity |
|---|---|---|
| -Cl (Chloromethyl) | High electrophilicity; enhances kinase binding | Potent kinase inhibition |
| -Br (Bromomethyl) | Lower reactivity vs. -Cl | Reduced potency in enzymatic assays |
| -CH₃ (Methyl) | Steric hindrance limits target interactions | Weak/no activity |
- Strategy : Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide substitutions .
Q. What strategies optimize reaction yields in multi-step syntheses of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Catalytic Systems : Pd(PPh₃)₄ enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions (e.g., 3,4-dimethoxyphenylboronic acid) .
- Temperature Control : Maintain 90–105°C for boronic acid coupling to avoid side reactions .
- Workup : Use aqueous/organic biphasic extraction to remove unreacted reagents .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities .
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity .
Q. What experimental approaches identify the molecular targets of this compound?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from cell lysates .
- Phage Display Screening : Identify peptide sequences with high affinity for the compound .
- Transcriptomic Profiling : RNA-seq can reveal downstream pathways affected by treatment .
Q. How should researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via HPLC .
- Plasma Stability : Test in human plasma (37°C, 1–24 hrs) to predict in vivo half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
